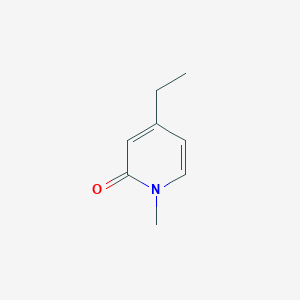
4-ethyl-1-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-エチル-1-メチルピリジン-2(1H)-オンは、ピリジンファミリーに属する有機化合物です。これは、4位にエチル基、1位にメチル基が置換され、2位にケトン官能基を持つピリジン環を特徴としています。
準備方法
合成経路と反応条件
4-エチル-1-メチルピリジン-2(1H)-オンの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、塩基性条件下での2-ピリドンのエチルハライドとメチルハライドによるアルキル化です。反応は通常、以下のように進行します。
出発物質: 2-ピリドン
試薬: 臭化エチル、ヨウ化メチル
条件: 塩基(例:炭酸カリウム)、溶媒(例:ジメチルホルムアミド)、温度(例:80℃)
反応機構には、2-ピリドンの窒素原子のアルキルハライドへの求核攻撃が含まれ、目的の生成物が形成されます。
工業生産方法
4-エチル-1-メチルピリジン-2(1H)-オンの工業生産には、収率と効率を高めるために連続フロープロセスが関与する可能性があります。触媒系と最適化された反応条件を使用すると、合成のスケーラビリティをさらに向上させることができます。
化学反応の分析
反応の種類
4-エチル-1-メチルピリジン-2(1H)-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するN-酸化物を形成するように酸化できます。
還元: 還元反応は、ケトン基をアルコールに変換できます。
置換: 求電子置換反応は、ピリジン環で起こり得ます。
一般的な試薬と条件
酸化: 過酸化水素、酢酸、温度(例:60℃)
還元: 水素化ホウ素ナトリウム、エタノール、室温
置換: 臭素、塩化鉄(III)、溶媒(例:クロロホルム)
主な生成物
酸化: 4-エチル-1-メチルピリジン-2(1H)-オンN-オキシド
還元: 4-エチル-1-メチルピリジン-2(1H)-オール
置換: 4-ブロモ-1-メチルピリジン-2(1H)-オン
科学研究への応用
4-エチル-1-メチルピリジン-2(1H)-オンは、科学研究で多様な応用があります。
化学: 有機合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 酵素阻害剤としての可能性、および生体高分子との相互作用について調査されています。
医学: 抗炎症および抗菌活性などの薬理学的特性について調査されています。
工業: 特殊化学薬品や材料の開発に利用されます。
科学的研究の応用
4-ethyl-1-methylpyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
4-エチル-1-メチルピリジン-2(1H)-オンの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、酵素阻害剤として、酵素の活性部位に結合し、基質へのアクセスを遮断して酵素活性を阻害する可能性があります。関与する経路は、特定の生物学的コンテキストと標的に応じて異なる可能性があります。
類似の化合物との比較
類似の化合物
- 4-エチル-2-メチルピリジン-1(2H)-オン
- 4-メチル-1-エチルピリジン-2(1H)-オン
- 4-エチル-1-メチルピリジン-3(1H)-オン
独自性
4-エチル-1-メチルピリジン-2(1H)-オンは、その特定の置換パターンにより、化学反応性と生物活性に影響を与えるため、ユニークです。類似の化合物と比較して、安定性、溶解性、および生体標的との相互作用に関して、異なる特性を示す可能性があります。
類似化合物との比較
Similar Compounds
- 4-ethyl-2-methylpyridin-1(2H)-one
- 4-methyl-1-ethylpyridin-2(1H)-one
- 4-ethyl-1-methylpyridin-3(1H)-one
Uniqueness
4-ethyl-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets.
特性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
4-ethyl-1-methylpyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-7-4-5-9(2)8(10)6-7/h4-6H,3H2,1-2H3 |
InChIキー |
SUXVWGINTAONRN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=O)N(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B12284086.png)
![(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate](/img/structure/B12284088.png)
![4,5,6-Trihydroxy-3-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12284090.png)
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate](/img/structure/B12284091.png)
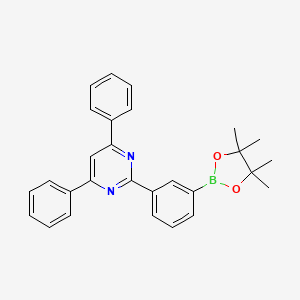

![2-Acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B12284112.png)

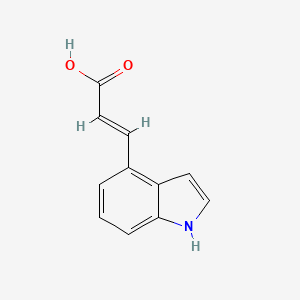
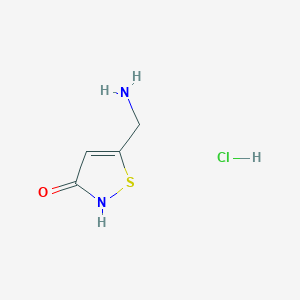
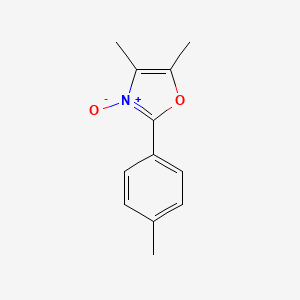
![N,N,N-Trimethyl-3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propan-1-aminium iodide](/img/structure/B12284138.png)
![Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride](/img/structure/B12284151.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)
